molecular formula C7H5ClIN3 B1428446 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-92-0

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1428446
CAS RN: 1060815-92-0
M. Wt: 293.49 g/mol
InChI Key: PLKRSMDMXVKCAM-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound with the CAS Number: 1060815-92-0 . It is also known as 6-Chloro-7-iodo-7-deazapurine or 4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidine . It is a white solid and is used as a biochemical reagent .


Synthesis Analysis

The synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. One method involves the iodine reaction of 4-chloro-7h-pyrrole[2,3-d] pyrimidine with NIS . Another method involves a seven-step synthesis from dimethyl malonate with an overall yield of 31% . The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is represented by the Inchi Code: 1S/C7H5ClIN3/c1-3-11-6(8)5-4(9)2-10-7(5)12-3/h2H,1H3, (H,10,11,12) . The molecular weight of the compound is 293.49 .


Chemical Reactions Analysis

The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .


Physical And Chemical Properties Analysis

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . It is soluble in DMSO, ethyl acetate, and methanol .

Scientific Research Applications

Pharmaceutical Intermediates

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate. It is widely used in the synthesis of many pharmaceutical intermediates, including CP690550 and CGP76030. These intermediates are crucial for developing various drugs .

Biological Material Synthesis

This compound serves as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Heterocyclic Derivative Synthesis

It can be used to create heterocyclic derivatives for pharmaceutical synthesis, which are essential components in drug development .

Tofacitinib Citrate Manufacture

One specific application is in the manufacture of Tofacitinib citrate, a medication used to treat certain types of arthritis .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding inhalation or skin contact and rinsing thoroughly if the compound comes into contact with the eyes .

Future Directions

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate . Future research may focus on its potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

4-chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-3-11-6(8)5-4(9)2-10-7(5)12-3/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKRSMDMXVKCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CN2)I)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735305
Record name 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

1060815-92-0
Record name 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (400 mg, 2.4 mmol) in dichloromethane (10 mL) was added N-iodosuccinimide (537 mg, 2.39 mmol). The mixture was stirred at room temperature for 2 hours, then washed with aqueous sodium sulfite solution, dried over sodium sulfate, filtered, and concentrated in vacuo to provide the product as a brown solid. Yield: 330 mg, 1.12 mmol, 47%. LCMS m/z 293.8[M+H+].
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
537 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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